molecular formula C10H5ClINO3 B15358261 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid

7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid

Cat. No.: B15358261
M. Wt: 349.51 g/mol
InChI Key: GERDEBZYFGGXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific and industrial applications. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with chlorine and iodine atoms through halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, which may exhibit different biological activities.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups, potentially altering its properties.

  • Substitution: : Halogen atoms on the quinoline ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activities make it a candidate for the development of new drugs and therapeutic agents.

  • Medicine: : The compound's antimicrobial and anticancer properties are of particular interest for the development of new treatments for infections and cancer.

  • Industry: : Its unique chemical properties make it useful in various industrial applications, such as the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is similar to other quinoline derivatives, such as 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. its unique combination of chlorine and iodine atoms sets it apart, potentially leading to different biological activities and properties. Other similar compounds include various halogenated quinolines and quinoline-based drugs.

Properties

Molecular Formula

C10H5ClINO3

Molecular Weight

349.51 g/mol

IUPAC Name

7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClINO3/c11-6-3-8-4(1-7(6)12)5(10(15)16)2-9(14)13-8/h1-3H,(H,13,14)(H,15,16)

InChI Key

GERDEBZYFGGXLA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)NC2=CC(=C1I)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.